molecular formula C13H14ClN3O2S B2832000 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 888410-57-9

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2832000
CAS RN: 888410-57-9
M. Wt: 311.78
InChI Key: KHDPTAWREFUMOD-UHFFFAOYSA-N
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Description

“N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a complex organic compound that contains several functional groups including a chlorothiophene, an oxadiazole, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the cyclohexane ring. The exact structure would need to be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the chlorothiophene group might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antiepileptic Activity

A study by Rajak et al. (2013) synthesized novel derivatives combining limonene and citral with 1,3,4-oxadiazoles to investigate anticonvulsant activities. These compounds were evaluated using various seizure models, and some showed significant anticonvulsant effects. This research highlights the potential of 1,3,4-oxadiazole derivatives in developing new antiepileptic drugs (Rajak et al., 2013).

Anticancer Potential

Zhang et al. (2005) discovered a novel apoptosis inducer with a core structure of 1,2,4-oxadiazole, which exhibited activity against several breast and colorectal cancer cell lines. This compound, through a caspase- and cell-based high-throughput screening assay, showed the potential for anticancer agent development (Zhang et al., 2005).

Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives incorporating naphthalene moieties and evaluated them for anticancer activities. Some compounds demonstrated moderate activity against a breast cancer cell line, highlighting the therapeutic potential of these derivatives (Salahuddin et al., 2014).

Anti-inflammatory and Anti-angiogenesis Activities

Puttaswamy et al. (2018) explored the anti-inflammatory and anti-angiogenesis activities of novel benzophenone appended oxadiazole derivatives. Their studies on human red blood cells and animal models revealed significant membrane stabilizing and endothelial cell proliferation inhibitory activities, indicating the potential for treating inflammatory and angiogenic disorders (Puttaswamy et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose safety hazards. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve further exploration of its chemical reactivity, potential uses, and safety profile. This could involve conducting more detailed experimental studies or computational simulations .

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-10-7-6-9(20-10)12-16-17-13(19-12)15-11(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDPTAWREFUMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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